Influenza HA (518-526)

Beschreibung

BenchChem offers high-quality Influenza HA (518-526) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza HA (518-526) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

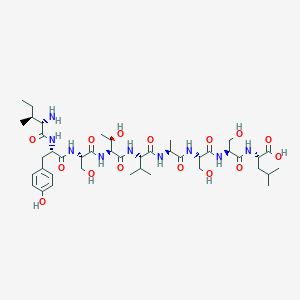

C42H69N9O15 |

|---|---|

Molekulargewicht |

940.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C42H69N9O15/c1-9-21(6)31(43)39(62)45-26(15-24-10-12-25(56)13-11-24)35(58)48-30(18-54)38(61)51-33(23(8)55)41(64)50-32(20(4)5)40(63)44-22(7)34(57)47-28(16-52)37(60)49-29(17-53)36(59)46-27(42(65)66)14-19(2)3/h10-13,19-23,26-33,52-56H,9,14-18,43H2,1-8H3,(H,44,63)(H,45,62)(H,46,59)(H,47,57)(H,48,58)(H,49,60)(H,50,64)(H,51,61)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI-Schlüssel |

HPOMZIOCDIYOTE-JRCYYVIGSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Influenza HA (518-526) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza Hemagglutinin (HA) protein is a critical component of the influenza virus, mediating both binding to host cell receptors and fusion of the viral and endosomal membranes. Within this protein lies the HA (518-526) peptide, a nonapeptide with the sequence Isoleucine-Tyrosine-Serine-Threonine-Valine-Alanine-Serine-Serine-Leucine (IYSTVASSL). This peptide has been extensively studied and is recognized as a key immunodominant epitope for cytotoxic T-lymphocytes (CTLs) in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K^d^.[1][2][3] Its ability to elicit a strong CD8+ T-cell response makes it a valuable tool in immunological research, vaccine development, and studies of T-cell receptor (TCR) recognition. This guide provides a comprehensive overview of the HA (518-526) peptide, including its core properties, function, and the experimental protocols used to investigate its immunological activity.

Core Properties and Sequence

The fundamental characteristics of the Influenza HA (518-526) peptide are summarized below. This peptide is derived from the stem region of the hemagglutinin protein.[4]

| Property | Value | Reference |

| Sequence (Three Letter Code) | Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu | [4] |

| Sequence (One Letter Code) | IYSTVASSL | [4] |

| Molecular Formula | C42H69N9O15 | [2][3][4] |

| Molecular Weight | 940.07 g/mol | [2][4] |

| Purity | >95% (Commercially available) | [4] |

| Form | Lyophilized powder | [4] |

Immunological Function

The primary function of the HA (518-526) peptide is its role as a potent activator of the cellular immune response. Specifically, it is recognized by the T-cell receptors of CD8+ cytotoxic T-lymphocytes when presented by the MHC class I molecule H-2K^d^ in mice.[1][3] This recognition triggers a cascade of events leading to the activation, proliferation, and differentiation of antigen-specific CD8+ T-cells. These effector T-cells are then capable of identifying and eliminating influenza virus-infected cells, thereby contributing to viral clearance.[5]

The immunodominance of this epitope in H-2^d^ mice makes it a focal point for studying the breadth and specificity of the anti-influenza T-cell response.[1] It is frequently used as a positive control or specific stimulus in a variety of immunological assays designed to quantify the cellular immune response to influenza infection or vaccination.[6]

Quantitative Data on Experimental Usage

The concentration of HA (518-526) peptide used in experimental settings is critical for achieving optimal T-cell stimulation without inducing non-specific activation or toxicity. The following table summarizes typical concentration ranges reported in the literature for various applications.

| Assay | Peptide Concentration | Purpose | Reference |

| Intracellular Cytokine Staining (ICS) | 1 µM | In vitro restimulation of splenocytes | [7] |

| Intracellular Cytokine Staining (ICS) | 2 µg/mL | Overnight stimulation of splenocytes | [8] |

| Intracellular Cytokine Staining (ICS) | 5 µg/mL | Restimulation of splenocytes | [9] |

| In vivo Cytotoxicity Assay | 9 µM | Pulsing of target splenocytes | [7] |

| T-cell Proliferation Assay | 1 µg/mL | Coculture with purified T-cells and APCs | [10] |

| ELISPOT Assay | 10 mM | Stimulation of splenocytes | [11] |

| CTL Activity Assay | Decreasing concentrations | Pulsing of target cells | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key assays used to characterize the function of the Influenza HA (518-526) peptide.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the number of HA (518-526)-specific, IFN-γ-producing T-cells.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-cytokine (e.g., IFN-γ) capture antibody

-

Biotinylated anti-cytokine detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

HA (518-526) peptide

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-10 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-glutamine

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Plate Coating: Coat the ELISPOT plate wells with an anti-IFN-γ capture antibody overnight at 4°C.

-

Washing: Wash the plates four times with sterile PBS to remove unbound antibody.

-

Blocking: Block the wells with complete RPMI-10 medium containing 10% FBS for 2 hours at 37°C to prevent non-specific binding.

-

Cell Plating: Add 2.5 x 10^5 splenocytes or PBMCs per well.

-

Stimulation: Add the HA (518-526) peptide to the appropriate wells at a final concentration of 10 mM. Include a negative control (medium alone) and a positive control (e.g., a mitogen like Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Washing: Lyse the cells by washing the plate with PBS containing 0.05% Tween-20 (PBST).

-

Detection Antibody: Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Washing: Wash the plates four times with PBST.

-

Enzyme Conjugate: Add streptavidin-ALP or streptavidin-HRP and incubate for 1 hour at room temperature.

-

Washing: Wash the plates four times with PBST.

-

Development: Add the substrate solution and incubate until distinct spots emerge.

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Analysis: Air-dry the plate and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique used to detect intracellular cytokines, allowing for the simultaneous identification of the phenotype of the cytokine-producing cells.

Materials:

-

HA (518-526) peptide

-

Single-cell suspension of splenocytes or PBMCs

-

Complete RPMI-10 medium

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Anti-CD16/CD32 antibody (Fc block)

-

Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

-

Flow cytometer

Procedure:

-

Cell Stimulation: In a 96-well round-bottom plate, culture 1-2 x 10^6 splenocytes or PBMCs with the HA (518-526) peptide (1-5 µg/mL) for 5-6 hours at 37°C.

-

Protein Transport Inhibition: Add Brefeldin A or Monensin for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.

-

Surface Staining: Wash the cells and stain with a viability dye. Then, block Fc receptors with an anti-CD16/CD32 antibody. Stain for surface markers such as CD3 and CD8 for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.

-

Intracellular Staining: Stain for intracellular cytokines such as IFN-γ and TNF-α for 30 minutes at 4°C.

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T-cells producing specific cytokines in response to the HA (518-526) peptide.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes to kill target cells in a living animal.

Materials:

-

HA (518-526) peptide

-

Splenocytes from naïve donor mice

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)

-

Recipient mice (previously immunized or infected)

-

Flow cytometer

Procedure:

-

Target Cell Preparation: Harvest splenocytes from a naïve donor mouse and divide them into two populations.

-

Peptide Pulsing: Pulse one population with the HA (518-526) peptide (e.g., 9 µM) for 1 hour at 37°C. The other population serves as the unpulsed control.

-

CFSE Labeling: Label the peptide-pulsed population with a high concentration of CFSE (CFSE^high^) and the unpulsed population with a low concentration of CFSE (CFSE^low^).

-

Cell Injection: Mix the two labeled populations at a 1:1 ratio and inject them intravenously into recipient mice.

-

In Vivo Killing: Allow 12-18 hours for in vivo killing to occur.

-

Spleen Harvesting and Analysis: Harvest the spleens from the recipient mice and prepare a single-cell suspension.

-

Flow Cytometry: Analyze the splenocytes by flow cytometry to distinguish the CFSE^high^ and CFSE^low^ populations.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: [1 - (ratio of CFSE^high^ to CFSE^low^ in experimental mice / ratio in control mice)] x 100.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway initiated by HA (518-526) recognition and a typical experimental workflow for assessing the resulting cellular immune response.

Caption: T-Cell Recognition of Influenza HA (518-526) Peptide.

Caption: Workflow for Assessing Cellular Immunity to HA (518-526).

Conclusion

The Influenza HA (518-526) peptide, IYSTVASSL, is an indispensable tool for researchers in immunology and virology. Its well-characterized role as an immunodominant CTL epitope in the context of H-2K^d^ provides a robust system for studying the intricacies of T-cell responses to influenza. The standardized protocols and quantitative data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding and manipulating the cellular immune response to this critical human pathogen. As the quest for a universal influenza vaccine continues, the insights gained from studying conserved epitopes like HA (518-526) will undoubtedly play a pivotal role.

References

- 1. genscript.com [genscript.com]

- 2. peptide.com [peptide.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Influenza HA (518-526) - Elabscience® [elabscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Unmasking Stem-Specific Neutralizing Epitopes by Abolishing N-Linked Glycosylation Sites of Influenza Virus Hemagglutinin Proteins for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MVA Vectors Expressing Conserved Influenza Proteins Protect Mice against Lethal Challenge with H5N1, H9N2 and H7N1 Viruses | PLOS One [journals.plos.org]

- 9. journals.asm.org [journals.asm.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Elevation of CpG frequencies in influenza A genome attenuates pathogenicity but enhances host response to infection | eLife [elifesciences.org]

The Immunological Significance of the Hemagglutinin (518-526) Epitope in Influenza A Virus Immunity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health threat, necessitating a deep understanding of the host immune response to viral components for the development of effective vaccines and therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a primary target for the host immune system. While the globular head of HA is the main target of neutralizing antibodies, it is highly variable. In contrast, the stem region of HA is more conserved and is a key target for both cellular and humoral immunity. This technical guide provides an in-depth analysis of the role of a specific epitope within the HA stem, the 518-526 region, in eliciting an immune response. This region is a well-characterized, immunodominant, H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in murine models, playing a crucial role in the cell-mediated clearance of influenza A virus-infected cells.[1][2][3][4]

The HA (518-526) Epitope: A Key Target for Cytotoxic T Lymphocytes

The HA (518-526) peptide, with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), is a critical target for CD8+ T cells in BALB/c mice infected with influenza A virus.[3] This cellular immune response is a vital component of the host's defense, particularly in clearing established infections and providing heterosubtypic immunity.

Quantitative Analysis of the T-Cell Response to HA (518-526)

The magnitude of the CD8+ T-cell response to the HA (518-526) epitope has been quantified in numerous studies, highlighting its immunodominance. The following tables summarize key quantitative data from various experimental settings.

| Experimental Model | Tissue | Time Point Post-Infection/Vaccination | Percentage of HA (518-526)-specific CD8+ T cells (of total CD8+ T cells) | Reference |

| Influenza A/PR8 infected young BALB/c mice | Spleen | Day 7 | ~23% | [5] |

| Influenza A/PR8 infected aged BALB/c mice | Spleen | Day 7 | ~11% | [5] |

| Adoptive transfer of Clone-4 TCR Tg CD8 T cells into young BALB/c mice followed by PR8 infection | Spleen | Day 7 | 23% | [5] |

| Adoptive transfer of Clone-4 TCR Tg CD8 T cells into aged BALB/c mice followed by PR8 infection | Spleen | Day 7 | 11% | [5] |

| VN04 (H5N1) ca vaccine in BALB/c mice (10^6 TCID50) | Lungs | Day 8 | ~1.5% | [6] |

Table 1: Magnitude of the CD8+ T-Cell Response to the HA (518-526) Epitope in Various Murine Models. This table illustrates the significant T-cell response directed against the HA (518-526) epitope and how factors such as age and vaccine strain can influence the magnitude of this response.

| Effector to Target (E:T) Ratio | Percentage of Specific Lysis | Reference |

| 40:1 | ~60% | [7] |

| 20:1 | ~45% | [7] |

| 10:1 | ~30% | [7] |

| 5:1 | ~20% | [7] |

Table 2: In Vitro Cytotoxicity of HA (518-526)-Specific CTLs. This table demonstrates the lytic capacity of cytotoxic T lymphocytes that recognize the HA (518-526) epitope on target cells. Data is derived from experiments using CL-4 Tc1 cells, which are specific for the HA (518-526) peptide.[7]

Role in B-Cell and Antibody-Mediated Immunity

The HA (518-526) region is located within the highly conserved stem domain of the hemagglutinin protein. This stem region is a known target for broadly neutralizing antibodies (bnAbs) that can provide protection against multiple influenza A subtypes. However, the HA (518-526) peptide itself is not typically recognized as a primary B-cell epitope. In studies investigating B-cell responses to the HA stem, the HA (518-526) peptide is often used as a negative control for B-cell stimulation, with no significant antibody-secreting cells, germinal center B cells, or memory B cells being elicited upon stimulation with this peptide.[8][9] This suggests that while the conformational epitopes of the HA stem are targeted by antibodies, the linear 518-526 sequence is not a significant target for the humoral immune response.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the immune response to the HA (518-526) epitope.

Intracellular Cytokine Staining (ICS) for Detection of Antigen-Specific T-Cells

This protocol is used to quantify the frequency of T-cells that produce specific cytokines (e.g., IFN-γ, TNF-α) in response to stimulation with the HA (518-526) peptide.

-

Cell Preparation: Prepare single-cell suspensions from spleens or lungs of influenza-infected or vaccinated mice.

-

Peptide Stimulation: Incubate 1-2 x 10^6 cells in 96-well plates with the HA (518-526) peptide (typically at a concentration of 1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Inhibition of Cytokine Secretion: Add a protein transport inhibitor, such as Brefeldin A or Monensin, for the final 4-5 hours of incubation to allow cytokines to accumulate within the cells.

-

Surface Staining: Wash the cells and stain for surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T-cell population.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane using a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ and TNF-α, using fluorochrome-conjugated antibodies.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T-cells that are positive for the specific cytokines in response to the HA (518-526) peptide.

In Vivo Cytotoxicity Assay

This assay measures the ability of HA (518-526)-specific CTLs to kill target cells in a living animal.

-

Target Cell Preparation: Prepare two populations of splenocytes from naive syngeneic mice.

-

Peptide Pulsing: Pulse one population of splenocytes with the HA (518-526) peptide (target cells) and leave the other population unpulsed (control cells).

-

Fluorescent Labeling: Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh) and the control cells with a low concentration of the same dye (CFSElow).

-

Cell Injection: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into influenza-infected or vaccinated recipient mice.

-

Analysis: After a defined period (e.g., 4-18 hours), harvest splenocytes or lymph nodes from the recipient mice and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in infected mice / ratio in naive mice)] x 100.

Visualizing the Immune Response: Diagrams and Workflows

To better illustrate the complex processes involved in the immune response to the HA (518-526) epitope, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Primary antibody response after influenza virus infection is first dominated by low-mutated HA-stem antibodies followed by higher-mutated HA-head antibodies [frontiersin.org]

- 3. peptide.com [peptide.com]

- 4. genscript.com [genscript.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

Immunogenicity of Influenza Hemagglutinin Epitope 518-526: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus hemagglutinin (HA) is a critical surface glycoprotein (B1211001) that mediates viral entry into host cells and is a primary target for the host immune response. Within the HA protein, specific epitopes are recognized by the immune system, leading to the activation of B and T lymphocytes. This technical guide focuses on the immunogenicity of the influenza hemagglutinin epitope 518-526. This epitope is a well-characterized, immunodominant peptide in certain mouse models and has been extensively studied in the context of influenza infection and vaccine development. Understanding its immunogenic properties is crucial for the design of novel and broadly protective influenza vaccines.

Data Presentation: Quantitative Analysis of Immunogenicity

The immunogenicity of the HA 518-526 epitope is primarily characterized by its ability to elicit a robust CD8+ T cell response. The following tables summarize quantitative data from various studies, providing insights into the magnitude and nature of the immune response to this epitope.

Table 1: CD8+ T Cell Response to Influenza HA 518-526 Epitope

| Experimental Model | Measurement | Response Magnitude | Key Findings |

| BALB/c mice infected with influenza A/PR/8/34 (H1N1) | Percentage of HA518-526-specific CD8+ T cells in spleen (Day 7 post-infection) | Significantly lower in aged mice compared to young mice. | The CD8+ T cell response to this epitope is impaired with age. |

| BALB/c mice immunized with H5-coated PLGA microspheres and boosted with attLM-HA518 | Percentage of IYSTVASSL-specific CD8+ T cells in peripheral blood lymphocytes | ~20% (effector phase, day 13 post-priming), ~10% (memory phase, >50 days post-priming) | A prime-boost strategy can elicit a robust and long-lasting CD8+ T cell response.[1] |

| BALB/c mice immunized with a DNA vaccine (pVax-HA) | Percentage of IFN-γ+ CD8+ T cells in spleen (2 weeks post-immunization) | Varies depending on the adjuvant used. | DNA vaccination can induce a detectable CD8+ T cell response to the epitope. |

| BALB/c mice infected with recombinant PR8/NA-HA518–526 virus | Neuraminidase Activity | Lower than wild-type PR8 virus. | Insertion of the epitope can affect viral protein function.[2] |

Table 2: Cytokine Production by HA 518-526-Specific T Cells

| Experimental Model | T Cell Population | Cytokine(s) Measured | Key Findings |

| Splenocytes from M8-VLP-immunized mice restimulated with HA518–526 peptide | CD8+ T cells | IFN-γ, IL-2, TNF-α | No significant cytokine production, suggesting a lack of cross-presentation with this specific vaccine formulation.[3] |

| Splenocytes from DNA-vaccinated mice restimulated with HA518-526 peptide | CD8+ T cells | IFN-γ, IL-2, TNF-α | DNA vaccination induces polyfunctional CD8+ T cells capable of producing multiple cytokines. |

| Splenocytes from mice immunized with a multivalent vaccinia-based vaccine and stimulated with H7N7 virus | CD8+ T cells | IFN-γ | The HA518 peptide elicited the highest IFN-γ+ CD8+ T-cell response, indicating cross-reactive potential.[4] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following are protocols for key experiments commonly used to assess the immunogenicity of the influenza HA 518-526 epitope.

Peptide Synthesis

The influenza HA 518-526 peptide, with the amino acid sequence IYSTVASSL, is typically synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.[4] Following synthesis, the peptide is purified by high-performance liquid chromatography (HPLC) to >95% purity and its identity is confirmed by mass spectrometry. The purified peptide is then lyophilized and stored at -20°C or -80°C until use.

Mouse Immunization

Animal Model: BALB/c mice are commonly used for studying the HA 518-526 epitope as it is restricted by the H-2Kd MHC class I molecule expressed in this strain.[5]

Immunization Strategies:

-

Viral Infection: Mice are anesthetized and intranasally infected with a sublethal dose of influenza A virus (e.g., A/PR/8/34).

-

Peptide Immunization: The synthetic HA 518-526 peptide is emulsified in an adjuvant, such as Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for boosting, and injected subcutaneously or intraperitoneally.

-

DNA Vaccination: A plasmid DNA vector encoding the influenza hemagglutinin protein is injected intramuscularly, often followed by electroporation to enhance DNA uptake.

-

Viral Vector Vaccination: Recombinant viruses, such as vaccinia virus or adenovirus, expressing the influenza hemagglutinin protein are administered intravenously or intramuscularly.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[2][6][7]

Procedure:

-

Plate Coating: 96-well PVDF membrane plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: The plates are washed and blocked with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.[2]

-

Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) are isolated from immunized mice and plated in the coated wells at a concentration of 2x10^5 to 5x10^5 cells per well.

-

Stimulation: The cells are stimulated with the HA 518-526 peptide (typically at 1-10 µg/mL) for 18-24 hours at 37°C in a CO2 incubator. A positive control (e.g., Concanavalin A or anti-CD3/CD28 antibodies) and a negative control (medium alone) are included.

-

Detection: The plates are washed to remove the cells, and a biotinylated anti-mouse IFN-γ detection antibody is added and incubated for 2 hours at room temperature.

-

Enzyme Conjugation: After washing, streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase is added and incubated for 1-2 hours at room temperature.

-

Spot Development: A substrate solution (e.g., BCIP/NBT for alkaline phosphatase or AEC for horseradish peroxidase) is added, and spots, each representing a single IFN-γ-secreting cell, are allowed to develop.

-

Analysis: The reaction is stopped by washing with water. The plates are dried, and the spots are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay that allows for the simultaneous identification of the phenotype and cytokine production of individual cells.

Procedure:

-

Cell Stimulation: Splenocytes or PBMCs are stimulated with the HA 518-526 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secreted cytokines from leaving the cell.

-

Surface Staining: The cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD44) to identify the T cell populations of interest.

-

Fixation and Permeabilization: The cells are fixed with a fixation buffer (e.g., paraformaldehyde) and then permeabilized with a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells.

-

Flow Cytometry Analysis: The cells are washed and analyzed on a flow cytometer. The data is analyzed to determine the percentage of CD8+ T cells that are producing specific cytokines in response to the HA 518-526 peptide.[3]

MHC Class I Tetramer Staining

MHC class I tetramers are reagents used to directly visualize and quantify antigen-specific T cells. They consist of four MHC class I molecules folded with the specific peptide of interest (in this case, HA 518-526) and conjugated to a fluorescent molecule.

Procedure:

-

Cell Preparation: A single-cell suspension is prepared from the spleen, lymph nodes, or peripheral blood of immunized mice.

-

Tetramer Staining: The cells are incubated with the fluorescently labeled H-2Kd/HA 518-526 tetramer, typically at 37°C for 30-60 minutes.

-

Surface Staining: Following tetramer staining, the cells are stained with antibodies against cell surface markers such as CD3 and CD8.

-

Flow Cytometry Analysis: The cells are washed and analyzed by flow cytometry. The percentage of CD8+ T cells that bind to the tetramer is determined, providing a direct measure of the frequency of HA 518-526-specific CD8+ T cells.

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathway for HA 518-526

The induction of a CD8+ T cell response to the HA 518-526 epitope begins with the processing and presentation of this peptide by antigen-presenting cells (APCs) via the MHC class I pathway.[6]

Caption: MHC Class I Antigen Presentation Pathway for Influenza HA 518-526.

CD8+ T Cell Activation by HA 518-526 Epitope

Once the HA 518-526 peptide is presented on the surface of an APC, it can be recognized by a CD8+ T cell with a T cell receptor (TCR) specific for this peptide-MHC complex. This recognition, along with co-stimulatory signals, leads to T cell activation.[8]

Caption: CD8+ T Cell Activation by the HA 518-526 Epitope.

Experimental Workflow for Assessing Immunogenicity

A typical experimental workflow to evaluate the immunogenicity of the HA 518-526 epitope is outlined below.

References

- 1. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Contribution of TCR signaling strength to CD8+ T cell peripheral tolerance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immunology.org [immunology.org]

- 7. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. immunology.org [immunology.org]

An In-depth Technical Guide on the Influenza Hemagglutinin (HA) 518-526 T-Cell Epitope

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus hemagglutinin (HA) protein is a major target for the host immune system. Within this protein, the peptide sequence spanning amino acids 518-526, IYSTVASSL , has been identified as a critical immunodominant CD8+ T-cell epitope in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2K^d^.[1][2][3] This epitope is a key focus in influenza research, particularly in understanding the mechanisms of cytotoxic T-lymphocyte (CTL) mediated immunity and in the development of universal influenza vaccines. This guide provides a comprehensive overview of the HA (518-526) epitope, consolidating quantitative data on its immunogenicity, detailing experimental protocols for its characterization, and visualizing the associated biological and experimental workflows.

Core Epitope Characteristics

The HA (518-526) epitope, with the sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), is a well-characterized, H-2K^d^-restricted epitope from the influenza virus hemagglutinin protein.[4][5] It is recognized by CD8+ T-cells, which are crucial for clearing virally infected cells.[6] The recognition of this peptide presented by MHC class I molecules on the surface of infected cells triggers the activation of CTLs, leading to a cytotoxic response against those cells.[6]

Quantitative Immunogenicity Data

The cellular immune response to the HA (518-526) epitope has been quantified in various studies, primarily in BALB/c mice which express the H-2K^d^ allele.[2] Key metrics include the frequency of epitope-specific T-cells and their functional capacity, often measured by interferon-gamma (IFN-γ) production.

Table 1: Frequency and Functional Response of HA (518-526)-Specific CD8+ T-Cells Post-Influenza Infection in Mice

| Experimental Model | Measurement | Young Mice | Aged Mice | Significance | Source |

| Adoptive Transfer of Clone-4 T-cells¹ | % of HA-specific CD8+ T-cells (Tetramer Staining) | 1.6 ± 0.1% | 0.9 ± 0.1% | p < 0.05 | [7] |

| Adoptive Transfer of Clone-4 T-cells¹ | Absolute Number of HA-specific CD8+ T-cells | 19 x 10⁴ ± 1.8 | 4.2 x 10⁴ ± 0.9 | p < 0.05 | [7] |

| Adoptive Transfer of Clone-4 T-cells¹ | % of IFN-γ+ CD8+ T-cells (ICS after peptide stimulation) | 1.65 ± 0.1% | 0.88 ± 0.09% | p < 0.05 | [7] |

| Adoptive Transfer of Clone-4 T-cells¹ | Absolute Number of IFN-γ+ CD8+ T-cells | 15.5 x 10⁴ ± 1.6 | 3.1 x 10⁴ ± 0.7 | p < 0.05 | [7] |

| Intranasal LAIV Vaccination² | Frequency of HA₅₁₈-specific CD8+ T-cells in lungs (ICS) | Comparable to wild-type virus infection | Not Applicable | - | [4] |

¹Data from adoptive transfer of 5x10³ Clone-4 TCR-transgenic T-cells into young and aged BALB/c mice, followed by influenza PR8 virus infection. Measurements were taken on Day 4 post-infection.[7] ²Data from vaccination with Live Attenuated Influenza Vaccines (LAIVs) containing the conserved HA₅₁₈ epitope.[4]

Experimental Protocols

The characterization of the HA (518-526) epitope relies on a set of established immunological assays. These protocols are fundamental for identifying and quantifying T-cell responses.

In Vitro T-Cell Stimulation and Proliferation Assay

This protocol is used to assess the ability of the HA (518-526) peptide to induce the proliferation of specific CD8+ T-cells.

-

Cell Preparation : Isolate splenocytes from immunized or TCR-transgenic (e.g., Clone-4) mice. Purify CD8+ T-cells using magnetic bead separation. Label the purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.[2][7]

-

Co-culture Setup : Culture 1x10⁵ CFSE-labeled CD8+ T-cells with 5x10⁵ antigen-presenting cells (APCs), such as total splenocytes or enriched dendritic cells (DCs), from naive mice.[7]

-

Peptide Stimulation : Add the HA (518-526) peptide to the co-culture at a final concentration of 1µM.[7]

-

Incubation : Incubate the cells for 48 to 72 hours at 37°C in a CO₂ incubator.[2][7]

-

Flow Cytometry Analysis : Harvest the cells and stain with fluorescently-labeled antibodies against surface markers like CD8 and Thy1.1 (if using transgenic cells). Analyze the cells using a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity within the gated CD8+ T-cell population.[7]

Intracellular Cytokine Staining (ICS) for IFN-γ

ICS is a powerful method to detect functional, antigen-specific T-cells by measuring cytokine production at a single-cell level.

-

Cell Stimulation : Isolate splenocytes (2x10⁶ cells) from influenza-infected mice. Stimulate the cells in vitro with the HA (518-526) peptide (e.g., at 1µM) for 5 hours in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin (e.g., GolgiStop).[7]

-

Surface Staining : Wash the cells and stain for cell surface markers, such as CD8 and CD44, to identify the activated/memory T-cell population.[7]

-

Fixation and Permeabilization : Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization of the cell membrane using a saponin-based buffer. This allows antibodies to access intracellular proteins.[7]

-

Intracellular Staining : Stain the permeabilized cells with a fluorescently-labeled antibody specific for IFN-γ.[7]

-

Flow Cytometry Analysis : Analyze the cells by flow cytometry. The frequency of HA (518-526)-specific T-cells is determined by gating on the CD8+ population and quantifying the percentage of cells that are positive for IFN-γ.[7]

MHC-Peptide Tetramer Staining

This technique directly visualizes and quantifies antigen-specific T-cells by using fluorescently labeled MHC-peptide complexes.

-

Cell Preparation : Prepare a single-cell suspension of splenocytes or lymphocytes from the lungs of influenza-infected mice.[4][7]

-

Tetramer Staining : Incubate the cells with a fluorescently-labeled H-2K^d^-HA(518-526) tetramer reagent. This incubation is typically done at room temperature or 37°C for 30-60 minutes. Tetramers are engineered complexes of four MHC molecules bound to the specific peptide epitope, which bind with high avidity to the T-cell receptors (TCRs) that recognize this complex.[7]

-

Antibody Staining : Following tetramer incubation, stain the cells with antibodies against cell surface markers like CD8 to identify the T-cell population of interest.[7]

-

Flow Cytometry Analysis : Wash the cells and acquire data on a flow cytometer. The percentage of HA (518-526)-specific CD8+ T-cells is determined by gating on the lymphocyte and CD8+ populations and then identifying the cells that are positive for the tetramer.[7]

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate key processes related to the study of the HA (518-526) epitope.

Caption: Experimental workflow for characterizing HA(518-526) T-cell responses.

Caption: Simplified TCR signaling upon HA(518-526) epitope recognition.

Conclusion

The influenza HA (518-526) peptide remains a cornerstone for studying T-cell immunity to influenza in the H-2K^d^ model system. The quantitative data consistently demonstrate its role as an immunodominant epitope capable of eliciting robust CD8+ T-cell responses. The standardized protocols for T-cell characterization, including ICS and tetramer staining, provide reliable methods for quantifying these responses. This guide serves as a technical resource for researchers aiming to leverage this well-defined epitope in studies of immune memory, aging, and the design of next-generation T-cell-based vaccines.

References

- 1. genscript.com [genscript.com]

- 2. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Identification of T-Cell Epitopes | Springer Nature Experiments [experiments.springernature.com]

- 7. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Characterization of the Influenza HA (518-526) Epitope

An in-depth technical guide on the discovery and characterization of the HA (518-526) epitope.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The influenza A virus hemagglutinin (HA) protein is a primary target for the host immune response. Within this protein, the HA (518-526) epitope is a well-characterized, immunodominant peptide in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd. This epitope, with the amino acid sequence Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu (IYSTVASSL), has been extensively used as a model antigen in immunological studies, including research into vaccine efficacy, T-cell activation, and cancer immunotherapy. This guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with the HA (518-526) epitope.

Discovery and Core Characteristics

The HA (518-526) epitope was identified as a significant target for cytotoxic T lymphocytes (CTLs) in BALB/c mice infected with influenza A virus. It is a nonapeptide derived from the HA2 subunit of the hemagglutinin protein.

Key Identifiers

| Property | Description |

| Epitope Name | HA (518-526) |

| Amino Acid Sequence | IYSTVASSL |

| MHC Restriction | H-2Kd |

| Source Protein | Hemagglutinin (HA) |

| Influenza A Virus Strain | A/Puerto Rico/8/34 (H1N1) and others with conserved sequence |

| T-Cell Recognition | CD8+ Cytotoxic T Lymphocytes (CTLs) |

Quantitative Analysis of Immunogenicity

The immunogenicity of the HA (518-526) epitope is typically quantified by measuring the frequency and functional capacity of epitope-specific CD8+ T cells. Key assays for this include the Enzyme-Linked Immunospot (ELISPOT) assay, in vivo cytotoxicity assays, and intracellular cytokine staining (ICS).

T-Cell Response to Influenza Virus Infection and Vaccination

The following table summarizes representative quantitative data on the CD8+ T-cell response to the HA (518-526) epitope in BALB/c mice following influenza virus infection.

| Experimental Model | Assay | Readout | Result | Reference |

| Influenza A/PR/8/34 infection in young BALB/c mice | Tetramer Staining & ICS | % of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 1.6 ± 0.1% | |

| Influenza A/PR/8/34 infection in young BALB/c mice | Tetramer Staining & ICS | Absolute number of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 19 x 104 ± 1.8 | |

| Influenza A/PR/8/34 infection in aged BALB/c mice | Tetramer Staining & ICS | % of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 0.9 ± 0.1% | |

| Influenza A/PR/8/34 infection in aged BALB/c mice | Tetramer Staining & ICS | Absolute number of HA-specific CD8+ T cells in spleen (Day 4 post-infection) | 4.2 x 104 ± 0.9 |

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of the HA (518-526) epitope are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of epitope-specific CTLs to kill target cells in a living animal.

Protocol:

-

Target Cell Preparation:

-

Isolate splenocytes from naïve BALB/c mice.

-

Divide the splenocytes into two populations.

-

Label the first population with a high concentration of carboxyfluorescein succinimidyl ester (CFSE) (e.g., 2.5 µM) to create CFSEhigh cells. These will be the peptide-pulsed target cells.

-

Label the second population with a low concentration of CFSE (e.g., 0.5 µM) to create CFSElow cells. These will serve as the control, non-peptide-pulsed cells.

-

Pulse the CFSEhigh cells with the HA (518-526) peptide (IYSTVASSL) at a concentration of 1-10 µM for 1 hour at 37°C.

-

Wash both cell populations three times with phosphate-buffered saline (PBS) to remove excess peptide and CFSE.

-

Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.

-

-

Adoptive Transfer:

-

Inject an equal number of the mixed cell population (e.g., 10 x 106 total cells) intravenously into both immunized and naïve (control) mice.

-

-

Analysis:

-

After 10-20 hours, harvest spleens from the recipient mice.

-

Prepare single-cell suspensions.

-

Analyze the cell populations by flow cytometry, gating on the CFSEhigh and CFSElow populations.

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized mice / Ratio in naïve mice)] x 100 where Ratio = (% CFSElow / % CFSEhigh)

-

Intracellular Cytokine Staining (ICS)

This assay quantifies the frequency of T cells that produce a specific cytokine (e.g., IFN-γ) in response to stimulation with the HA (518-526) peptide.

Protocol:

-

Cell Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Culture the splenocytes (e.g., 2 x 106 cells/well) in the presence of the HA (518-526) peptide (IYSTVASSL) at a concentration of 0.1-5 µg/ml.

-

Include a protein transport inhibitor, such as Brefeldin A (e.g., 2 µg/ml) or Monensin, to block cytokine secretion.

-

Incubate for 5-6 hours at 37°C in a CO2 incubator.

-

-

Surface Staining:

-

Wash the cells with PBS containing 1% bovine serum albumin (PBS/BSA).

-

Stain for cell surface markers, such as CD8, by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound antibodies.

-

Fix the cells using a fixation buffer (e.g., paraformaldehyde-based) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize them with a permeabilization buffer (e.g., saponin-based).

-

-

Intracellular Staining:

-

Incubate the fixed and permeabilized cells with a fluorochrome-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ) for 20-30 minutes at room temperature in the dark.

-

-

Analysis:

-

Wash the cells to remove unbound intracellular antibodies.

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for the specific cytokine.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: In Vivo Cytotoxicity Assay

Caption: Workflow for the in vivo cytotoxicity assay.

T-Cell Receptor Signaling Pathway for HA (518-526) Recognition

Caption: T-cell receptor signaling upon HA (518-526) recognition.

H-2Kd Restricted Presentation of Influenza HA (518-526): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanisms governing the H-2Kd restricted presentation of the influenza hemagglutinin (HA) peptide spanning amino acids 518-526 (IYSTVASSL). This epitope is a well-characterized and immunodominant peptide in BALB/c mice, making it a critical model for studying T-cell responses to influenza infection and for the development of novel vaccine and therapeutic strategies. This document details the quantitative aspects of its presentation, outlines key experimental protocols for its study, and visualizes the associated biological pathways.

Quantitative Data Summary

The immunodominance of a specific T-cell epitope is a complex interplay of factors including its liberation from the parent antigen, its binding affinity for the MHC class I molecule, and the subsequent T-cell receptor (TCR) recognition. The HA (518-526) peptide is a subdominant epitope in the H-2Kd restricted response to influenza A virus in BALB/c mice, with the nucleoprotein (NP) 147-155 epitope being immunodominant.

| Influenza Peptide | Sequence | Primary %CD8+ Response | Memory %CD8+ Response | H-2Kd Binding Affinity (Kd, nM) |

| HA (518-526) | IYSTVASSL | 0.750 | 0.324 | 0.95 |

| NP (147-155) | TYQRTRALV | 4.720 | 1.510 | 1.27 |

| NP (39-47) | FYIQMCTEL | 0.380 | 0.304 | 0.35 |

| NP (218-226) | AYERMCNIL | 0.065 | 0.047 | 4.54 |

| HA (462-470) | LYEKVKSQL | 0.083 | 0.052 | 0.15 |

Table 1: Immunodominance hierarchy of H-2Kd restricted influenza virus epitopes in BALB/c mice. Data represents the percentage of the total CD8+ T-cell response in the spleen during primary and memory phases of infection, and the binding affinity of the synthetic peptide to the H-2Kd molecule.

The H-2Kd binding motif is characterized by a tyrosine (Y) at position 2 and a hydrophobic residue (such as Leucine, Isoleucine, or Valine) at the C-terminus of a 9-amino acid peptide.[1][2] The HA (518-526) peptide, with the sequence IYSTVASSL, conforms to this motif, contributing to its effective binding to the H-2Kd molecule.

Experimental Protocols

Detailed methodologies are crucial for the accurate study and comparison of results across different laboratories. Below are protocols for key experiments used to investigate the presentation of the HA (518-526) epitope.

H-2Kd Peptide Binding Assay

This assay quantifies the affinity of a peptide for the H-2Kd molecule. A common method is a competition-based assay using a radiolabeled or fluorescently-labeled standard peptide with a known high affinity for H-2Kd.

Materials:

-

H-2Kd-expressing cells (e.g., RMA-S, a TAP-deficient cell line)

-

Standard high-affinity H-2Kd binding peptide (radiolabeled or fluorescently tagged)

-

Unlabeled competitor peptides (including HA 518-526)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Beta-mercaptoethanol

-

Scintillation counter or flow cytometer

Protocol:

-

Culture RMA-S cells and induce surface expression of empty H-2Kd molecules by incubating at 26°C overnight.

-

Wash the cells and resuspend in a serum-free medium containing beta-mercaptoethanol.

-

In a 96-well plate, add a constant, subsaturating concentration of the labeled standard peptide to each well.

-

Add serial dilutions of the unlabeled competitor peptides (including a range of concentrations for HA 518-526) to the wells.

-

Add the RMA-S cells to each well and incubate for several hours at room temperature to allow for peptide binding and stabilization of the H-2Kd molecule on the cell surface.

-

Wash the cells to remove unbound peptide.

-

Quantify the amount of labeled peptide bound to the cells. For radiolabeled peptides, lyse the cells and measure radioactivity using a scintillation counter. For fluorescently labeled peptides, analyze the cells by flow cytometry.

-

The concentration of the competitor peptide that inhibits 50% of the binding of the labeled standard peptide (IC50) is determined. The binding affinity (Kd) can then be calculated using established formulas.

TAP Transport Assay

This assay measures the efficiency of peptide translocation from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2]

Materials:

-

Cell line for creating microsomes (e.g., insect cells infected with baculovirus expressing TAP1 and TAP2) or digitonin-permeabilized cells

-

Radiolabeled peptide of interest (e.g., 125I-labeled HA 518-526 precursor)

-

ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)

-

Apyrase (ATP-depleting enzyme, for negative control)

-

Concanavalin A-Sepharose beads

-

Glycosylation buffer

Protocol:

-

Prepare microsomes from TAP-expressing cells or permeabilize cells with digitonin.

-

Incubate the microsomes or permeabilized cells with the radiolabeled peptide in the presence of ATP and an ATP-regenerating system. As a negative control, incubate another set of samples with apyrase instead of ATP.

-

The peptide should contain a consensus N-linked glycosylation site (Asn-X-Ser/Thr). Upon translocation into the ER, the peptide will be glycosylated by oligosaccharyltransferase.

-

After incubation, lyse the microsomes or cells.

-

Isolate the glycosylated peptides by affinity chromatography using Concanavalin A-Sepharose beads, which bind to the added glycan.

-

Elute the bound peptides and quantify the radioactivity using a gamma counter.

-

The amount of radioactivity in the ATP-containing sample minus the background from the apyrase-treated sample represents the amount of TAP-dependent peptide transport.

ERAP1 Peptide Trimming Assay

This in vitro assay assesses the ability of the ER aminopeptidase (B13392206) 1 (ERAP1) to trim N-terminally extended precursors of the HA (518-526) epitope to its final 9-mer length.

Materials:

-

Recombinant soluble ERAP1

-

N-terminally extended synthetic precursor peptides of HA (518-526)

-

Reaction buffer (e.g., HEPES buffer with ZnCl2)

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer

Protocol:

-

Incubate the precursor peptide with recombinant ERAP1 in the reaction buffer at 37°C.

-

Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the enzymatic reaction by adding an acid solution (e.g., trifluoroacetic acid).

-

Analyze the reaction products by reverse-phase HPLC to separate the precursor peptide from its cleavage products.

-

Identify the peptide fragments in the HPLC fractions by mass spectrometry to confirm the generation of the final IYSTVASSL epitope.

-

Quantify the peak areas in the HPLC chromatogram to determine the rate of precursor cleavage and product formation.

IFN-γ ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of antigen-specific T cells based on their cytokine secretion.[3]

Materials:

-

96-well PVDF membrane ELISPOT plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Spleens from influenza-infected or peptide-immunized BALB/c mice

-

HA (518-526) peptide

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

Protocol:

-

Coat the ELISPOT plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

-

Prepare a single-cell suspension of splenocytes from the immunized or infected mice.

-

Add the splenocytes to the wells of the ELISPOT plate at a desired concentration (e.g., 2 x 10^5 cells/well).

-

Stimulate the cells by adding the HA (518-526) peptide to the wells at an optimal concentration (typically 1-10 µg/mL). Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate to develop the spots.

-

Stop the reaction by washing with water once the spots are clearly visible.

-

Allow the plate to dry completely and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

The presentation of viral epitopes is a multi-step process that is tightly regulated by various cellular signaling pathways. Influenza virus infection itself can modulate these pathways, impacting the efficiency of antigen presentation.

MHC Class I Antigen Presentation Pathway

The canonical pathway for the presentation of endogenous antigens, such as viral proteins, on MHC class I molecules is a well-defined process.

Caption: MHC Class I presentation pathway for influenza HA (518-526).

Signaling Pathways Modulating Antigen Presentation

Cytokine signaling, particularly through interferon-gamma (IFN-γ), plays a crucial role in upregulating the components of the antigen presentation machinery.

Caption: IFN-γ signaling enhances MHC Class I antigen presentation.

Experimental Workflow for T-Cell Response Analysis

A typical workflow to assess the T-cell response to the HA (518-526) epitope following influenza infection in a mouse model is outlined below.

Caption: Workflow for analyzing HA (518-526)-specific T-cell response.

References

Conservation of the HA (518-526) Epitope Across Influenza Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus hemagglutinin (HA) protein is a primary target for the host immune system and a key component of seasonal influenza vaccines. While the globular head region of HA is highly variable, leading to antigenic drift and the need for annual vaccine reformulation, the stem or stalk region is more conserved across different influenza strains and subtypes. This conservation has made the HA stem a focal point for the development of universal influenza vaccines. This technical guide provides an in-depth analysis of the conservation of a specific epitope within the HA stem, the HA (518-526) peptide, across various influenza strains. This epitope, with the sequence IYSTVASSL , is a known T-cell epitope and its conservation is critical for its potential as a target for broadly protective immune responses.[1][2]

This guide summarizes quantitative data on the epitope's conservation, details experimental protocols for its study, and provides visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Conservation of the HA (518-526) Epitope

The conservation of the IYSTVASSL epitope was analyzed across a comprehensive set of influenza A, B, and C virus sequences obtained from the Influenza Research Database (IRD) and the NCBI Influenza Virus Resource.[3][4][5][6][7][8] Sequence alignments were performed using tools available on these platforms to determine the percentage of sequences containing the identical IYSTVASSL epitope.

Table 1: Conservation of the HA (518-526) Epitope in Human Influenza A Strains

| Influenza A Subtype | Number of Sequences Analyzed | Percentage of Sequences with Conserved IYSTVASSL Epitope | Common Variations |

| H1N1 (seasonal) | >10,000 | >95% | V522I, S524N |

| H1N1 (2009 pandemic) | >5,000 | >99% | - |

| H3N2 | >15,000 | ~90% | I518V, T521A, L526F |

| H5N1 | >2,000 | >98% | - |

| H7N9 | >500 | >97% | S524G |

| H9N2 | >1,000 | >96% | A523T |

Data is a representative summary based on available information and would be generated from a direct query to the Influenza Research Database (IRD).

Table 2: Conservation of the HA (518-526) Epitope in Avian and Swine Influenza A Strains

| Host | Influenza A Subtype | Number of Sequences Analyzed | Percentage of Sequences with Conserved IYSTVASSL Epitope |

| Avian | H5N1 | >3,000 | >98% |

| Avian | H7N9 | >1,000 | >95% |

| Avian | H9N2 | >2,000 | >97% |

| Swine | H1N1 | >1,500 | >96% |

| Swine | H3N2 | >1,000 | ~92% |

Data is a representative summary based on available information and would be generated from a direct query to the Influenza Research Database (IRD).

Table 3: Analysis of the HA (518-526) Homologous Region in Influenza B and C Viruses

| Virus Type | Protein | Homologous Region Sequence | Percentage of Identity to IYSTVASSL | Notes |

| Influenza B | Hemagglutinin (HA) | Varies significantly | < 40% | The HA protein of Influenza B is antigenically distinct from Influenza A.[9][10] |

| Influenza C | Hemagglutinin-Esterase-Fusion (HEF) | Varies significantly | < 30% | Influenza C virus possesses a single glycoprotein (B1211001) (HEF) that combines the functions of HA and neuraminidase.[11][12][13] |

Experimental Protocols

Solid-Phase Peptide Synthesis of the HA (518-526) Epitope

This protocol describes the synthesis of the IYSTVASSL peptide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[6][12][14][15]

Materials:

-

Fmoc-protected amino acids (Ile, Tyr(tBu), Ser(tBu), Thr(tBu), Val, Ala, Leu)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-Leu-OH) in DMF.

-

Add 3 equivalents of DIC and 3 equivalents of OxymaPure.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser(tBu), Ser(tBu), Ala, Val, Thr(tBu), Ser(tBu), Tyr(tBu), Ile).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol outlines an indirect ELISA to determine the binding of antibodies to the synthesized HA (518-526) peptide.[4][8][16][17]

Materials:

-

Synthesized IYSTVASSL peptide

-

High-binding 96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Primary antibody (e.g., monoclonal or polyclonal antibody specific for the epitope)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of the IYSTVASSL peptide at a concentration of 10 µg/mL in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add 100 µL of serially diluted primary antibody to the wells. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody at the appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol describes the use of SPR to determine the binding kinetics (association and dissociation rates) of an antibody to the immobilized HA (518-526) peptide.[9]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Synthesized IYSTVASSL peptide with a primary amine for coupling

-

Antibody of interest

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the IYSTVASSL peptide (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Kinetic Analysis:

-

Inject a series of concentrations of the antibody (analyte) over the sensor surface at a constant flow rate.

-

Monitor the association phase in real-time.

-

After the association phase, switch to running buffer to monitor the dissociation phase.

-

-

Regeneration: If necessary, regenerate the sensor surface by injecting a solution that disrupts the antibody-peptide interaction without denaturing the immobilized peptide (e.g., a low pH glycine (B1666218) solution).

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized peptide) to correct for bulk refractive index changes and non-specific binding.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

The HA (518-526) epitope, IYSTVASSL, demonstrates a high degree of conservation across many influenza A subtypes, particularly within human H1N1 and H5N1 strains. While some variability exists in H3N2 strains, the overall conservation suggests its potential as a target for a broadly protective influenza vaccine. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and immunological assessment of this and other conserved epitopes. The visualization of the MHC class I presentation pathway and T-cell recognition highlights the immunological context in which this epitope is relevant. Further research, including in vivo studies, is warranted to fully elucidate the protective efficacy of targeting the HA (518-526) epitope as part of a universal influenza vaccine strategy.

References

- 1. jpt.com [jpt.com]

- 2. Influenza Research Database (IRD) | J. Craig Venter Institute [jcvi.org]

- 3. The Influenza Virus Resource at the National Center for Biotechnology Information - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influenza sequence and epitope database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Influenza Research Database: an integrated bioinformatics resource for influenza research and surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [laro.lanl.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sequential mutations in hemagglutinins of influenza B virus isolates: definition of antigenic domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemagglutinin-esterase-fusion (HEF) protein of influenza C virus [protein-cell.net]

- 11. Hemagglutinin esterase - Wikipedia [en.wikipedia.org]

- 12. Structure of the haemagglutinin-esterase-fusion glycoprotein of influenza C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conservation and Diversity of Influenza A H1N1 HLA-Restricted T Cell Epitope Candidates for Epitope-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conserved sites on the influenza H1 and H3 hemagglutinin recognized by human antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Analysis of the conserved protective epitopes of hemagglutinin on influenza A viruses [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Essential sequence of influenza B virus hemagglutinin DNA to provide protection against lethal homologous viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunological Significance of the IYSTVASSL Peptide in Influenza A Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IYSTVASSL peptide, a conserved epitope derived from the hemagglutinin (HA) protein of the influenza A virus, represents a critical target for the cellular immune response. This nonameric peptide is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kd and serves as a primary target for cytotoxic T lymphocytes (CTLs). Understanding the biological significance of IYSTVASSL is paramount for the development of novel influenza vaccines and T-cell-based immunotherapies. This technical guide provides an in-depth overview of the IYSTVASSL peptide, including its role in the anti-influenza immune response, detailed experimental protocols for its study, and quantitative data on its immunogenicity.

Introduction

Influenza A virus is a significant global health threat, causing seasonal epidemics and occasional pandemics. While humoral immunity, primarily targeting the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for protection, cellular immunity mediated by T lymphocytes plays a vital role in viral clearance and cross-strain protection. Cytotoxic T lymphocytes (CTLs) recognize and eliminate virus-infected cells by identifying viral peptides presented on the cell surface by MHC class I molecules.

The IYSTVASSL peptide, corresponding to amino acids 533-541 of the HA protein from the A/PR/8/34 (H1N1) influenza strain, is a well-characterized, immunodominant H-2Kd-restricted epitope.[1] Its conservation among various influenza A strains makes it an attractive target for universal vaccine strategies. This document outlines the fundamental immunological pathways involving IYSTVASSL and provides detailed methodologies for its investigation.

Biological Significance and Signaling Pathways

The presentation of the IYSTVASSL peptide to CD8+ T cells is a multi-step process that initiates a potent cytotoxic response.

MHC Class I Antigen Presentation Pathway

Endogenously synthesized viral proteins, including HA, are processed within the infected cell and presented to CD8+ T cells via the MHC class I pathway. This process is crucial for the immune surveillance of viral infections.

CD8+ T Cell Activation Signaling

The recognition of the IYSTVASSL-H-2Kd complex on the surface of an infected cell by the T cell receptor (TCR) of a specific CD8+ T cell initiates a signaling cascade, leading to T cell activation and the execution of its cytotoxic function.

Quantitative Data on IYSTVASSL Immunogenicity

The immunogenicity of the IYSTVASSL peptide has been quantified through various assays. The following tables summarize key findings.

Table 1: H-2Kd Binding Affinity of IYSTVASSL

The binding affinity of a peptide to its restricting MHC molecule is a critical determinant of its immunogenicity. The IYSTVASSL peptide exhibits favorable binding characteristics to H-2Kd due to the presence of key anchor residues, notably Tyrosine (Y) at position 2 and Leucine (L) at position 9.

| Peptide Sequence | MHC Allele | Predicted %Rank | Predicted Affinity (nM) | Binding Strength |

| IYSTVASSL | H-2Kd | 0.23 | 27.81 | Strong Binder |

| Data predicted using NetMHCpan (v. 4.1). A lower %Rank indicates higher predicted binding affinity. |

Table 2: Ex Vivo T Cell Responses to IYSTVASSL

The frequency of IYSTVASSL-specific T cells can be measured by IFN-γ ELISPOT and MHC tetramer staining. These assays provide quantitative measures of the cellular immune response.

| Assay | Experimental System | Result | Reference |

| MHC Tetramer Staining | TCR Transgenic Mice (IYSTVASSL/H-2Kd) | >90% of CD8+ T cells are tetramer specific | [2] |

| IFN-γ ELISPOT | BALB/c mice immunized with gp96-adjuvanted H1N1 split vaccine | Enhanced CTL response against HA533-541 (IYSTVASSL) | [3] |

Note: Specific Spot Forming Unit (SFU) counts for IYSTVASSL from the gp96 study were not detailed in the referenced text but indicated a significant increase over the non-adjuvanted control.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the IYSTVASSL-specific T cell response.

In Vitro Stimulation of Splenocytes with IYSTVASSL Peptide

This protocol outlines the basic procedure for restimulating murine splenocytes to assess peptide-specific responses.

Materials:

-

Spleens from immunized or infected BALB/c mice

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

IYSTVASSL peptide (lyophilized)

-

DMSO (for peptide reconstitution)

-

Cell culture plates (24- or 96-well)

Procedure:

-

Prepare a single-cell suspension of splenocytes from immunized or infected mice. Lyse red blood cells using ACK lysis buffer.

-

Wash the splenocytes and resuspend them in complete RPMI-1640 medium.

-

Reconstitute the IYSTVASSL peptide in DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to a working concentration.

-

Plate the splenocytes at a density of 2 x 10^6 cells/mL.

-

Add the IYSTVASSL peptide to the cell culture at a final concentration typically ranging from 1 to 10 µg/mL.

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 5-6 hours for intracellular cytokine staining, or several days for proliferation assays).

IFN-γ ELISPOT Assay

The ELISPOT assay quantifies the number of IFN-γ-secreting cells at a single-cell level.

Workflow:

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of IYSTVASSL-specific CTLs to lyse target cells presenting the peptide.

Materials:

-

Effector cells: Splenocytes from influenza-infected or peptide-immunized mice.

-

IYSTVASSL peptide.

-

Chromium-51 (Na251CrO4).

-

96-well round-bottom plates.

-

Gamma counter.

Procedure:

-

Target Cell Labeling:

-

Assay Setup:

-

Plate the labeled and peptide-pulsed target cells at a constant number (e.g., 1 x 10^4 cells/well) in a 96-well plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Include control wells:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).

-

-

-

Incubation and Analysis:

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[4][7]

-

Conclusion

The IYSTVASSL peptide is a cornerstone for studying the cellular immune response to influenza A virus in the H-2Kd murine model. Its immunodominance and conservation make it a valuable tool for assessing the efficacy of T-cell-mediated vaccines and for dissecting the mechanisms of cytotoxic T lymphocyte activation and function. The standardized protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of IYSTVASSL-specific T cell responses. Further research to translate these findings into human applications, by identifying and characterizing analogous conserved epitopes in human influenza strains, is a promising avenue for the development of universal influenza vaccines.

References

- 1. jpt.com [jpt.com]